molecular formula C13H20N2O2 B8166850 Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate

Cat. No.: B8166850
M. Wt: 236.31 g/mol
InChI Key: ZKCYOTNWDPQUGW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups: a methyl ester at position 1, a methyl group at position 2, an amino group at position 5, and an isobutylamino group at position 2. This structural arrangement confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-(2-methylpropylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8(2)7-15-12-5-9(3)10(6-11(12)14)13(16)17-4/h5-6,8,15H,7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCYOTNWDPQUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-methylbenzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the isobutylamino group through a substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and isobutylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects and Properties of Selected Benzoate Esters

Compound Name Substituents (Positions) Electronic Effects Notable Properties
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate 2-Me, 4-(iBuNH), 5-NH₂ Strong electron donation (NH₂, iBuNH) High polarity, potential H-bond donor/acceptor
Methyl 2-methylbenzoate (M2MB) 2-Me Weak electron donation (Me) Lipophilic, low reactivity in electrophilic substitution
Methyl 2-nitrobenzoate (M2NB) 2-NO₂ Strong electron withdrawal (NO₂) Deactivates ring, meta-directing in reactions
Methyl 4-acetamido-2-hydroxybenzoate 2-OH, 4-AcNH Moderate withdrawal (AcNH), donation (OH) Balanced solubility, stable amide linkage
Methyl 2,4-dihydroxy-5-propanamidobenzoate 2,4-OH, 5-propanamido Electron withdrawal (amide), donation (OH) Chelation potential, crystallinity

Key Observations:

Electronic Profile: The amino (NH₂) and isobutylamino (iBuNH) groups in the target compound are strong electron donors, activating the aromatic ring toward electrophilic substitution at ortho/para positions. This contrasts with electron-withdrawing groups (e.g., NO₂ in M2NB), which deactivate the ring . Compared to acetamido (AcNH) or hydroxy (OH) substituents, the free amino group in the target compound enhances nucleophilicity and basicity, which may influence interactions in biological systems .

The combination of polar groups (NH₂, iBuNH) likely increases aqueous solubility relative to purely lipophilic analogs (e.g., M2MB) .

Synthetic Challenges: Introducing secondary amines (e.g., isobutylamino) at position 4 may require selective alkylation or reductive amination steps, which are more complex than primary amine derivatization seen in compounds like methyl 4-acetamido-2-hydroxybenzoate .

Biological Activity

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino groups facilitate hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It may bind to various receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Cytotoxicity

Research indicates that the compound shows cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cells, including breast and gastric cancer cells.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and MGC-803 (gastric cancer) cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.

Concentration (µM)MCF-7 Cell Viability (%)MGC-803 Cell Viability (%)
0100100
108590
506070
1003040

Data indicates a dose-dependent decrease in viability.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against common bacterial strains. The findings revealed that it possessed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results highlight the compound's potential as an antimicrobial agent.

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